1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C25H31FN2O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide is 410.23695640 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Inotropic Activity
A study by Liu et al. (2009) synthesized a series of compounds including 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, and evaluated them for positive inotropic activity. This compound exhibited significant activity, showing an increase in stroke volume in isolated rabbit-heart preparations, indicating its potential for cardiac applications (Liu et al., 2009).
Anticholinesterase Activity
Ghanei-Nasab et al. (2016) synthesized a number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and assessed them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). They found significant activity toward AChE, suggesting potential for treating neurodegenerative disorders (Ghanei-Nasab et al., 2016).
Antimicrobial Activities
Pouramiri et al. (2017) synthesized a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating antibacterial effects against both Gram-negative and Gram-positive bacteria. This indicates potential applications in developing new antibacterial agents (Pouramiri et al., 2017).
Radiosynthesis and Imaging Agents
Labas et al. (2009) described the radiosynthesis of a compound with potential as an imaging agent for positron emission tomography, highlighting its application in medical diagnostics (Labas et al., 2009).
Synthesis for Pharmaceutical Ingredients
Rousselin et al. (2015) described the synthesis of a compound as a building block in creating an active pharmaceutical ingredient for the medication dl-nebivolol, showing its role in pharmaceutical manufacturing (Rousselin et al., 2015).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2,2,7-trimethyl-3,4-dihydrochromen-4-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2/c1-17-8-9-20-22(15-25(2,3)30-23(20)14-17)27-24(29)18-10-12-28(13-11-18)16-19-6-4-5-7-21(19)26/h4-9,14,18,22H,10-13,15-16H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAIGSBPXBXCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(O2)(C)C)NC(=O)C3CCN(CC3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.